molecular formula C15H13NO5 B5800755 3-nitrobenzyl 4-methoxybenzoate

3-nitrobenzyl 4-methoxybenzoate

Cat. No. B5800755
M. Wt: 287.27 g/mol
InChI Key: YCYJQRXNJAFMIP-UHFFFAOYSA-N
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Description

3-nitrobenzyl 4-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a derivative of benzene and is widely used as a photosensitive protecting group in organic synthesis.

Scientific Research Applications

Protective Group for Hydroxyl Functions

3-nitrobenzyl 4-methoxybenzoate demonstrates utility in the field of synthetic chemistry, specifically as a protective group for hydroxyl functions. The 4-nitrobenzyl group, closely related to 3-nitrobenzyl 4-methoxybenzoate, is used for protecting hydroxyl functions and can be selectively removed in the presence of other benzyl-type protecting groups. This is accomplished through reduction into a 4-aminobenzyl group followed by electrochemical oxidation. This method ensures very clean oxidative cleavage of the 4-aminobenzyl group, particularly after N-acetylation (Koichi Kukase et al., 1990).

Kinetic Studies in Microorganism Activity

Kinetic properties of enzymes in microorganisms are another area of application. The 4-methoxybenzoate O-demethylase from Pseudomonas putida, for instance, shows kinetic properties that are significant for understanding microorganism activity. This enzyme system, which includes 4-methoxybenzoate monooxygenase (O-demethylating) and a reductase, shows variation in the KM value depending on the substrates, illustrating the enzyme's affinity and interaction with different substrates. The study also delves into the influence of inhibitors and metal ions on the enzyme system, offering a comprehensive view of the enzyme kinetics (F. Bernhardt et al., 1977).

Solubility and Interaction Studies

The solubility and interaction of 3-nitrobenzyl 4-methoxybenzoate with various solvents and compounds is a subject of research, providing valuable data for understanding the compound's behavior in different environments. For example, studies on the solubilities of various aromatic compounds in 2-methoxyethanol shed light on the solute transfer characteristics of related compounds, aiding in the development of models like the Abraham model correlations (Erin Hart et al., 2015).

Reaction Studies

The reactivity of 3-nitrobenzyl 4-methoxybenzoate and its derivatives is another focal point, where the compound's behavior in various chemical reactions is studied. For instance, the interaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride in the presence of potassium carbonate forms corresponding N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the compound's reactivity and potential in synthesizing new compounds (A. A. Harutyunyan, 2016).

properties

IUPAC Name

(3-nitrophenyl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-7-5-12(6-8-14)15(17)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYJQRXNJAFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzyl 4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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